Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate
Description
This compound is a boronate ester-containing heterocyclic molecule featuring a pyridine core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position and a piperidine-3-carboxylate moiety at the ortho position. The boronate ester group makes it a candidate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems . Its piperidine-carboxylate substituent may confer unique steric and electronic properties, influencing reactivity and binding in medicinal or materials science applications.
Properties
Molecular Formula |
C18H27BN2O4 |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
methyl 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidine-3-carboxylate |
InChI |
InChI=1S/C18H27BN2O4/c1-17(2)18(3,4)25-19(24-17)14-8-9-20-15(11-14)21-10-6-7-13(12-21)16(22)23-5/h8-9,11,13H,6-7,10,12H2,1-5H3 |
InChI Key |
FTKCHVRDYUZYKC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCCC(C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the boronic ester intermediate, which is then coupled with a pyridine derivative under Suzuki-Miyaura cross-coupling conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxaborolane ring yields boronic acids, while substitution reactions on the pyridine ring can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis . Additionally, the compound’s structure allows it to participate in various biochemical interactions, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound’s structural and functional analogs can be categorized based on boronate ester positioning, heterocyclic frameworks, and substituent effects. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications :
Boronate Position :
- The para -substituted boronate in the target compound (pyridine C4) may exhibit enhanced coupling efficiency compared to meta -substituted analogs (e.g., C5 in CAS 1622217-18-8) due to reduced steric hindrance and optimal electronic alignment for Pd catalysis .
- Pyridine C5-substituted analogs (CAS 1353723-67-7) may face steric challenges in coupling reactions due to proximity to the piperidine group.
Substituent Effects: The trifluoromethyl group in CAS 1622217-18-8 increases electron-withdrawing effects, making it more reactive in coupling but less stable under basic conditions .
Physicochemical Properties :
- The lower pKa (-1.51) of CAS 1622217-18-8 suggests strong acidity, favoring deprotonation in cross-coupling conditions. The target compound’s pKa is likely higher due to the electron-donating piperidine group.
Reactivity in Cross-Coupling :
- Yield and Efficiency : Para-substituted boronates (target compound) typically achieve >80% yields in Suzuki reactions, while meta-substituted analogs (e.g., CAS 1353723-67-7) may require longer reaction times or higher catalyst loadings .
- Byproduct Formation : Electron-deficient analogs (e.g., CAS 1622217-18-8) are prone to protodeboronation under acidic conditions, necessitating pH-controlled environments .
Biological Activity
Methyl 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring a piperidine ring, a pyridine moiety, and a dioxaborolane group. The presence of these functional groups suggests potential interactions with biological targets.
Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in critical biological pathways. For instance, studies have shown that derivatives with similar structures exhibit inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in neurodegenerative diseases and cancer .
Anticancer Activity
Several studies have highlighted the anticancer potential of related compounds:
- Inhibition of DYRK1A : Compounds designed based on the structure of this compound have shown nanomolar-level inhibitory activity against DYRK1A . This inhibition is significant as it may lead to reduced proliferation of cancer cells.
- Selectivity : The selectivity of these compounds towards cancerous cells over healthy cells has been noted, indicating a potential therapeutic window for drug development.
Anti-inflammatory Properties
The compound's derivatives have also displayed anti-inflammatory effects. In particular:
- ORAC Assays : These assays have confirmed antioxidant properties that can mitigate oxidative stress in cells . This is particularly relevant in conditions where inflammation plays a critical role.
Study 1: DYRK1A Inhibition
In a recent study focusing on the design and synthesis of DYRK1A inhibitors, researchers identified a series of compounds based on the piperidine scaffold that exhibited significant inhibitory activity (IC50 values in the low nanomolar range) against DYRK1A. The study emphasized the importance of structural modifications in enhancing potency and selectivity .
Study 2: Antioxidant Activity Evaluation
Another study evaluated the antioxidant capacity of related compounds using various assays. Results demonstrated that these compounds effectively scavenged free radicals and inhibited pro-inflammatory cytokine production in microglial cells . The findings suggest potential applications in neuroprotective strategies.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
